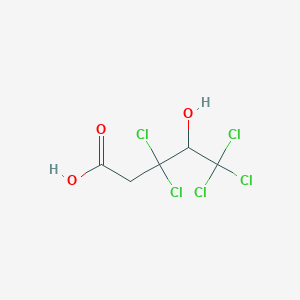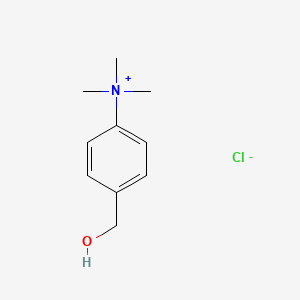
4-(Hydroxymethyl)-N,N,N-trimethylanilinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Hydroxymethyl)-N,N,N-trimethylanilinium chloride is a quaternary ammonium compound with a benzene ring substituted with a hydroxymethyl group and a trimethylammonium group. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-N,N,N-trimethylanilinium chloride typically involves the quaternization of N,N,N-trimethylaniline with formaldehyde and hydrochloric acid. The reaction proceeds as follows:
- The reaction mixture is heated to facilitate the formation of the quaternary ammonium salt.
- The product is then purified through crystallization or other suitable methods.
N,N,N-trimethylaniline: is reacted with in the presence of .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the quaternization process.
化学反应分析
Types of Reactions
4-(Hydroxymethyl)-N,N,N-trimethylanilinium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(Carboxymethyl)-N,N,N-trimethylanilinium chloride.
Reduction: Formation of 4-(Aminomethyl)-N,N,N-trimethylaniline.
Substitution: Formation of various substituted anilinium compounds depending on the nucleophile used.
科学研究应用
4-(Hydroxymethyl)-N,N,N-trimethylanilinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: Employed in the study of cell membrane interactions due to its quaternary ammonium structure.
Medicine: Investigated for its potential use as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the production of surfactants and as an additive in various industrial processes.
作用机制
The mechanism of action of 4-(Hydroxymethyl)-N,N,N-trimethylanilinium chloride involves its interaction with cell membranes and proteins. The quaternary ammonium group can disrupt cell membranes, leading to cell lysis. Additionally, the compound can interact with proteins, affecting their function and stability.
相似化合物的比较
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide (CTAB): Used as a surfactant and in DNA extraction protocols.
Tetrabutylammonium chloride: Commonly used as a phase transfer catalyst in organic synthesis.
Uniqueness
4-(Hydroxymethyl)-N,N,N-trimethylanilinium chloride is unique due to the presence of the hydroxymethyl group, which provides additional reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
111728-67-7 |
|---|---|
分子式 |
C10H16ClNO |
分子量 |
201.69 g/mol |
IUPAC 名称 |
[4-(hydroxymethyl)phenyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C10H16NO.ClH/c1-11(2,3)10-6-4-9(8-12)5-7-10;/h4-7,12H,8H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
ZOPDHARSJVCMLD-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(C)C1=CC=C(C=C1)CO.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


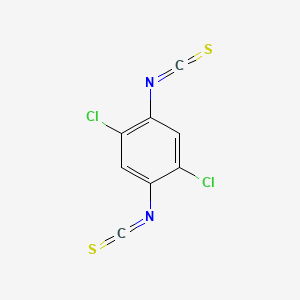
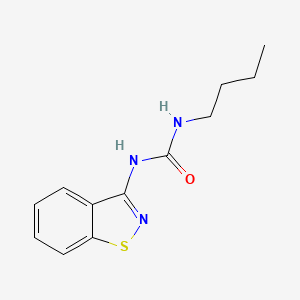
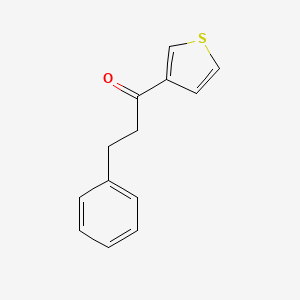

![2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one](/img/structure/B14328254.png)
![3-[3-(Dimethylamino)-2-oxoazepan-1-yl]propanenitrile](/img/structure/B14328257.png)
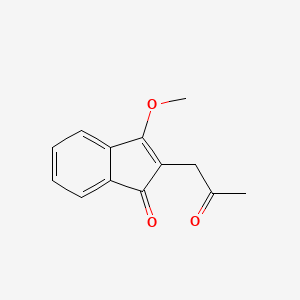
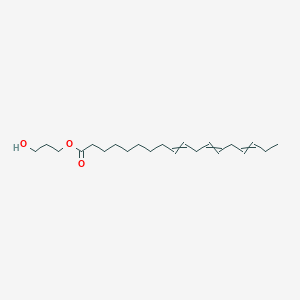
![N-[4-[[(E)-(2-hydroxyphenyl)methylideneamino]carbamoyl]phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B14328268.png)
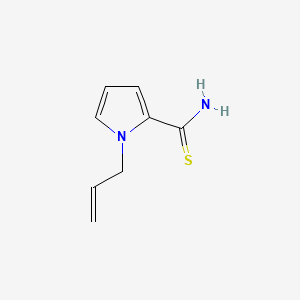
![(E)-1-[1-(2-Bromophenyl)-2-methylpropan-2-yl]-2-tert-butyldiazene](/img/structure/B14328276.png)
![{2-[(2-Aminoethyl)sulfanyl]phenyl}methanol](/img/structure/B14328283.png)
![1-((3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B14328299.png)
